4-Trimethylsilanylbenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

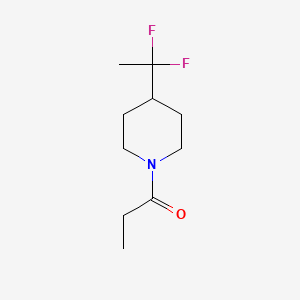

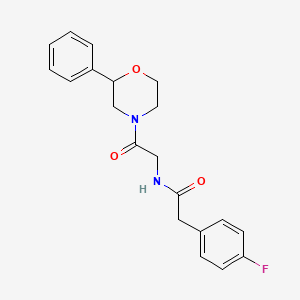

4-Trimethylsilanylbenzylamine (TMSB) is a synthetic organic compound that is widely used in the field of organic chemistry, particularly in the synthesis of new compounds. It is a versatile compound that can be used as a reagent, a catalyst, a ligand, and a protecting group. TMSB is also used in many other applications, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

Chromatin State Mapping in Mammalian Cells

4-Trimethylsilanylbenzylamine plays a role in the study of chromatin states in various mammalian cells. This application is essential in understanding gene expression and repression mechanisms, reflecting cell states and lineage potential (Mikkelsen et al., 2007).

Development of Unsaturated Nitrogen-Containing Ligands

In organometallic chemistry, derivatives of 4-Trimethylsilanylbenzylamine are used for the development of unsaturated nitrogen-containing ligands. This contributes significantly to the understanding of the chemistry of triosmium clusters (Yin & Deeming, 1977).

Fabrication of Low-k Dielectrics in Electronics

The material is used in the deposition of dielectric thin films in standard PECVD systems, crucial for the fabrication of low-k dielectrics in electronics (Loboda, 1999).

Silica-Precipitating Peptides in Diatoms

Research has shown the role of 4-Trimethylsilanylbenzylamine in the study of silica-precipitating peptides in diatoms, which is vital in understanding the biomineralization processes (Kröger, Deutzmann & Sumper, 2001).

Activation of Hydrogen Peroxide in Bromination Processes

This compound is instrumental in catalyzing the bromination of organic substrates, facilitating the activation of hydrogen peroxide (Goodman & Detty, 2004).

Aminomethylation Reactions in Organic Synthesis

It serves as a catalyst in aminomethylation reactions, particularly in the ortho-C-H bond addition of pyridine derivatives (Nagae et al., 2015).

Gas Chromatography-Mass Spectrometry in Biological Systems

The compound is used in gas chromatography-mass spectrometry for analyzing secondary lipid peroxidation products in biological systems (van Kuijk et al., 1990).

Development of Latent Fluorophores in Biochemical Research

It plays a crucial role in the development of latent fluorophores for various applications in biochemical and biological research (Lavis, Chao & Raines, 2006).

Propiedades

IUPAC Name |

(4-trimethylsilylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYXDIFUYBPESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trimethylsilanylbenzylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)

![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)